

4-Chloro-2-methoxybenzonitrile CAS number 100960-68-7

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Compound of Interest

Compound Name: 4-Chloro-2-methoxybenzonitrile

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An In-Depth Technical Guide to **4-Chloro-2-methoxybenzonitrile** (CAS: 100960-68-7)

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of **4-Chloro-2-methoxybenzonitrile**, a key chemical intermediate. Designed for researchers, medicinal chemists, and professionals in drug development and fine chemical synthesis, this guide delves into its chemical properties, synthesis, characterization, reactivity, and safe handling protocols. The structure of this guide is tailored to present the most pertinent information in a logical and accessible format, moving from fundamental properties to practical applications.

Core Compound Identity and Physicochemical Properties

4-Chloro-2-methoxybenzonitrile is a substituted aromatic nitrile, a class of compounds recognized for its utility as a versatile precursor in organic synthesis.^[1] The presence of three distinct functional groups—nitrile, chloro, and methoxy—on the benzene ring imparts a unique reactivity profile, making it a valuable building block for more complex molecular architectures, particularly in the pharmaceutical and agrochemical sectors.^[2]

Table 1: Physicochemical Properties of **4-Chloro-2-methoxybenzonitrile**

Property	Value	Source(s)
CAS Number	100960-68-7	[3][4]
Molecular Formula	C ₈ H ₆ ClNO	[4][5]
Molecular Weight	167.59 g/mol	[4][5]
Synonyms	Benzonitrile, 4-chloro-2-methoxy-	[3][5]
Appearance	White to yellow solid	[3][5]
Purity	≥99% (Typical, via LCMS)	[5]
Storage (Powder)	-20°C (3 years), 4°C (2 years)	[5]
Intended Use	For research and analytical applications only.	[5][6]

Synthesis Methodology: The Sandmeyer Reaction

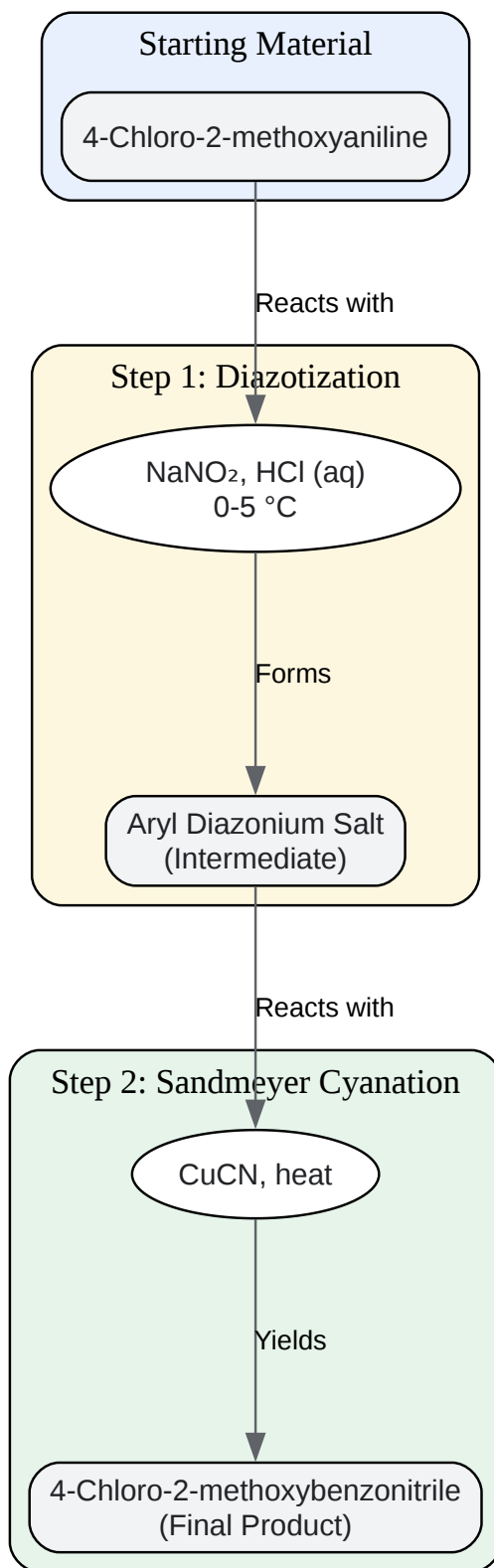
The most established and industrially relevant method for synthesizing aryl nitriles from primary aryl amines is the Sandmeyer reaction.[7][8] This transformation is a cornerstone of aromatic chemistry, valued for its reliability and broad scope.[9] The synthesis of **4-Chloro-2-methoxybenzonitrile** logically starts from its corresponding aniline derivative, 4-Chloro-2-methoxyaniline (CAS 93-50-5).[10]

The overall process is a two-step sequence:

- **Diazotization:** The primary aromatic amine is converted into a diazonium salt using a source of nitrous acid (typically generated in situ from sodium nitrite and a strong mineral acid).
- **Cyanation:** The diazonium group is displaced by a cyanide nucleophile, a reaction catalyzed by copper(I) cyanide.[11][12]

The mechanism is an example of a radical-nucleophilic aromatic substitution (SRNAr).[7][8] It is initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt, leading to the formation of an aryl radical and the release of nitrogen gas. This aryl radical then reacts

with a copper(II) species to yield the final benzonitrile product and regenerate the copper(I) catalyst.[8][11]



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Caption: Synthesis workflow for **4-Chloro-2-methoxybenzonitrile**.

Experimental Protocol: Synthesis via Sandmeyer Reaction

Disclaimer: This protocol is a representative procedure based on established chemical principles. All laboratory work should be conducted by trained personnel with appropriate safety precautions in a well-ventilated fume hood.

Materials:

- 4-Chloro-2-methoxyaniline
- Concentrated Hydrochloric Acid (HCl)
- Sodium Nitrite (NaNO_2)
- Copper(I) Cyanide (CuCN)
- Sodium Carbonate (Na_2CO_3)
- Dichloromethane (CH_2Cl_2)
- Deionized Water
- Ice

Procedure:

- **Diazotization:** a. In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 4-Chloro-2-methoxyaniline (1.0 eq) in a solution of concentrated HCl and water. b. Cool the resulting solution to 0-5°C in an ice-salt bath with vigorous stirring. c. Prepare a solution of sodium nitrite (1.1 eq) in cold deionized water. d. Add the sodium nitrite solution dropwise to the aniline solution, ensuring the temperature remains below 5°C. The formation of the diazonium salt is typically indicated by a color change. Stir for an additional 20-30 minutes at this temperature.

- **Cyanation:** a. In a separate, larger flask, prepare a solution or slurry of copper(I) cyanide (1.2 eq) in water. b. Slowly and carefully add the cold diazonium salt solution from Step 1 to the copper(I) cyanide mixture. This addition is often exothermic and may be accompanied by the evolution of nitrogen gas; control the rate of addition to maintain a manageable reaction temperature. c. After the addition is complete, gently warm the reaction mixture (e.g., to 50-60°C) and stir for 1-2 hours to ensure the reaction goes to completion.
- **Work-up and Isolation:** a. Cool the reaction mixture to room temperature. b. Extract the product into an organic solvent such as dichloromethane (3x volumes). c. Combine the organic layers and wash with a saturated sodium carbonate solution to neutralize any remaining acid, followed by a wash with brine. d. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo to yield the crude **4-Chloro-2-methoxybenzonitrile**.
- **Purification:** a. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the final product as a white to yellow solid.

Spectroscopic Characterization

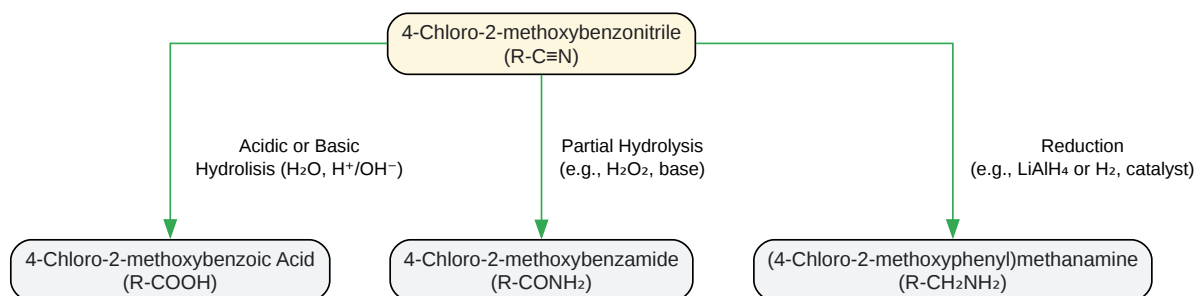
Structural confirmation and purity assessment of **4-Chloro-2-methoxybenzonitrile** rely on standard spectroscopic techniques.^{[13][14]} While specific spectra are proprietary to manufacturers, the expected data can be reliably predicted based on the molecule's structure.

Table 2: Predicted Spectroscopic Data

Technique	Feature	Predicted Chemical Shift / Value
¹ H NMR	Methoxy Protons (-OCH ₃)	~3.9-4.0 ppm (singlet, 3H)
Aromatic Proton (H-3)	~7.5 ppm (doublet)	
Aromatic Proton (H-5)	~7.3 ppm (doublet of doublets)	
Aromatic Proton (H-6)	~7.6 ppm (doublet)	
¹³ C NMR	Nitrile Carbon (-C≡N)	~115-120 ppm
Quaternary Carbon (C-1)	~105-110 ppm	
Methoxy Carbon (-OCH ₃)	~56 ppm	
Aromatic Carbons	6 signals expected in the ~110-160 ppm range	
IR Spectroscopy	Nitrile Stretch (C≡N)	2220-2240 cm ⁻¹ (strong, sharp)
Aryl-O-CH ₃ Stretch	1250-1280 cm ⁻¹ (strong) & 1020-1050 cm ⁻¹	
Aromatic C=C Stretch	~1600, ~1480 cm ⁻¹	
C-Cl Stretch	700-850 cm ⁻¹	
Mass Spec. (EI)	Molecular Ion (M ⁺)	m/z ≈ 167
Isotope Peak (M+2) ⁺	m/z ≈ 169 (approx. 1/3 intensity of M ⁺ due to ³⁷ Cl)	

Reactivity and Applications in Drug Development

The synthetic utility of **4-Chloro-2-methoxybenzonitrile** stems from the reactivity of its nitrile group, which serves as a versatile precursor to other key functional groups.



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Caption: Key transformations of the nitrile functional group.

- **Hydrolysis:** The nitrile can be fully hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, an essential functional group in many active pharmaceutical ingredients (APIs). Partial hydrolysis can afford the primary amide.
- **Reduction:** The nitrile group can be reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This introduces a basic nitrogen center, crucial for modulating solubility and target binding in drug candidates.

The chloro and methoxy substituents are frequently incorporated into drug molecules to modulate their pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and receptor binding interactions.^{[15][16]} Therefore, **4-Chloro-2-methoxybenzonitrile** is an attractive starting material for building complex scaffolds in medicinal chemistry programs targeting a wide range of diseases.

Safety, Handling, and Storage

Proper handling of **4-Chloro-2-methoxybenzonitrile** is essential to ensure laboratory safety. The following information is summarized from supplier Safety Data Sheets (SDS).^[4]

- **Hazard Classification:** GHS classification indicates the substance is harmful if swallowed (Acute toxicity, oral, Category 4).^[4]
- **Precautionary Measures:**

- P280: Wear protective gloves, protective clothing, and eye/face protection.[4]
- Handling: Avoid contact with skin and eyes. Do not breathe dust. Use only in a well-ventilated area.[17]
- First Aid:
 - Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[4]
 - Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing.[18]
 - Ingestion: If swallowed, call a POISON CENTER or doctor/physician if you feel unwell.[17]
- Storage: Keep container tightly closed. Store in a dry, cool, and well-ventilated place. Recommended long-term storage is at -20°C.[5][17]
- Incompatibilities: Avoid contact with strong oxidizing agents.[17]

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